4-Ethoxy-3-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

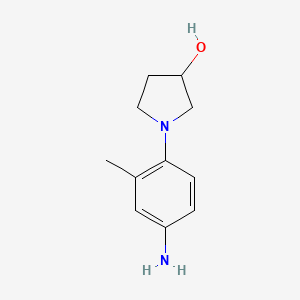

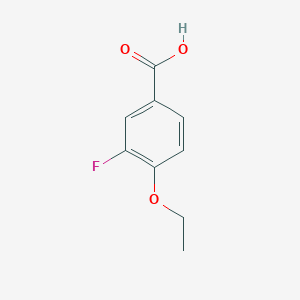

4-Ethoxy-3-fluorobenzoic acid is a derivative of benzoic acid . It is a synthetic intermediate and is used in various fields including chemical, biological, and pharmaceutical industries .

Synthesis Analysis

The synthesis of 4-Ethoxy-3-fluorobenzoic acid can be achieved through several methods. One such method involves the use of 4-fluorobenzyl alcohol and diethylene glycol dimethyl ether, which are subjected to ultrasonic irradiation at 40 kHz/30 W/70 °C for 30 minutes . Another method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride is introduced using tetrafluoroborate .Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-fluorobenzoic acid can be represented by the formula C9H9FO3 . The InChI code for this compound is 1S/C9H9FO3/c1-2-13-8-5-6 (9 (11)12)3-4-7 (8)10/h3-5H,2H2,1H3, (H,11,12) .Applications De Recherche Scientifique

Biodegradation and Environmental Impact :

- Bacterial Degradation: Certain bacterial strains can use 4-fluorobenzoic acid as their sole carbon and energy source. This includes strains from the genera Alcaligenes, Pseudomonas, and Aureobacterium. These bacteria degrade 4-fluorobenzoic acid through different pathways, one of which involves the conversion to 4-fluorocatechol and subsequent degradation to less harmful compounds (Oltmanns, Müller, Otto, & Lingens, 1989).

- Transformation in Anaerobic Conditions: Fluorophenols, including 4-fluorophenol, undergo transformation to fluorobenzoic acids under anaerobic conditions. This indicates a para-carboxylation process in the transformation of phenol to benzoate (Genthner, Townsend, & Chapman, 1989).

Chemical Synthesis and Structural Analysis :

- Synthesis with Piperazine: 4-Ethoxy-3-fluorobenzoic acid can react with other compounds, such as ethyl 1-piperazinecarboxylate, to produce complex molecules like EPBA (ethyl piperazine benzoic acid). The crystal structure of these molecules has been studied for better understanding of their properties (Faizi, Ahmad, & Golenya, 2016).

- Formation of Cd(II) Complexes: Research has shown that Cd(II) complexes formed with 4-fluorobenzoic acid and other ligands exhibit antibacterial resistance, demonstrating potential applications in microbial resistance studies (Sertçelik & Durman, 2020).

Medical and Biological Applications :

- Positron Emission Tomography (PET) Imaging: Fluorinated derivatives, including those related to 4-ethoxy-3-fluorobenzoic acid, have been used as probes in PET imaging for detecting β-amyloid plaques in Alzheimer's disease. This demonstrates the potential use of fluorinated compounds in neuroimaging and diagnosis (Cui et al., 2012).

Safety And Hazards

While specific safety data for 4-Ethoxy-3-fluorobenzoic acid is not available, it is advisable to handle it with care. Users should wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

4-ethoxy-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBYLMBZCTVHIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611138 |

Source

|

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-fluorobenzoic acid | |

CAS RN |

5710-64-5 |

Source

|

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5710-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)